Phenylcyclohexane
Overview
Description
Mechanism of Action
Target of Action
Cyclohexylbenzene, also known as Phenylcyclohexane, is an organic compound with the structural formula C6H5−C6H11 . It is a derivative of benzene with a cyclohexyl substituent
Mode of Action
The mode of action of Cyclohexylbenzene is primarily through its interactions with other compounds during chemical reactions. For instance, it is produced by the acid-catalyzed alkylation of benzene with cyclohexene . The process can proceed using benzene as the exclusive organic precursor . Its partial hydrogenation gives cyclohexene, which alkylates the unhydrogenated benzene .
Biochemical Pathways
Cyclohexylbenzene is involved in the production of phenol and cyclohexanone . This process begins with Cyclohexylbenzene, which is oxidized to a hydroperoxide, akin to the production of cumene hydroperoxide . Via the Hock rearrangement, Cyclohexylbenzene hydroperoxide cleaves to give phenol and cyclohexanone .
Result of Action
The result of Cyclohexylbenzene’s action is the production of phenol and cyclohexanone . Cyclohexanone is an important precursor to some nylons .
Action Environment
The action of Cyclohexylbenzene is influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, the acid-catalyzed alkylation of benzene with cyclohexene to produce Cyclohexylbenzene can proceed using benzene as the exclusive organic precursor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deflazacort involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Deflazacort follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Deflazacort undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, impacting the compound’s stability and activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are typically derivatives of Deflazacort with modified functional groups. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic benefits .
Scientific Research Applications
Deflazacort has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of glucocorticoids and their derivatives.
Biology: Researchers use Deflazacort to investigate the mechanisms of glucocorticoid action at the cellular and molecular levels.
Comparison with Similar Compounds
Deflazacort is often compared with other glucocorticoids like prednisolone and dexamethasone. While all these compounds share a similar mechanism of action, Deflazacort is unique in its reduced side effects, particularly on bone health and weight gain . Similar compounds include:
Deflazacort’s unique properties make it a valuable alternative in clinical settings where minimizing side effects is crucial .
Properties
IUPAC Name |
cyclohexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGARGHRYKHJQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061188 | |
Record name | Cyclohexylbenzene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3061188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Benzene, cyclohexyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenylcyclohexane | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | Phenylcyclohexane | |
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CAS No. |
827-52-1, 19016-95-6 | |
Record name | Cyclohexylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827521 | |
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Record name | NSC98371 | |
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Record name | Cyclohexylbenzene | |
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Record name | Benzene, cyclohexyl- | |
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Record name | Cyclohexylbenzene | |
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Record name | Cyclohexylbenzene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Cyclohexylbenzene | |
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Record name | CYCLOHEXYLBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of phenylcyclohexane?
A1: this compound has a molecular formula of C12H16 and a molecular weight of 160.26 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize a variety of spectroscopic techniques to characterize this compound, including: - Nuclear Magnetic Resonance (NMR): NMR provides valuable insights into the structure and dynamics of this compound. Both 1H NMR and 13C NMR are employed to determine the connectivity and spatial arrangement of atoms within the molecule. [, , , ]- X-ray Diffraction: X-ray diffraction analysis provides information about the three-dimensional structure and conformation of this compound in its solid state, revealing bond lengths, angles, and crystal packing arrangements. [, , ]
Q3: What are the preferred conformations of this compound?
A3: this compound exhibits conformational flexibility, primarily due to the rotation around the bond connecting the phenyl ring to the cyclohexane ring. Studies have shown that the equatorial conformer of this compound, where the phenyl group occupies an equatorial position on the cyclohexane ring, is more stable than the axial conformer. [, ]
Q4: How does the presence of substituents on the phenyl ring affect the conformational behavior of this compound?
A4: Introducing substituents on the phenyl ring can significantly influence the conformational preferences of this compound. Bulky substituents, particularly in the ortho position, can lead to restricted rotation about the aryl-C(sp3) bond, resulting in atropisomerism. The size and position of these substituents determine the barrier to rotation and the relative populations of different conformers. []
Q5: What are the common methods for synthesizing this compound?
A5: this compound can be synthesized through various methods, including:- Catalytic Hydrogenation of Biphenyl: This widely used method involves the reduction of biphenyl in the presence of a suitable catalyst and hydrogen gas. [, ]- Reaction of Benzene and Cyclohexene: this compound can be produced through the alkylation of benzene with cyclohexene in the presence of a molecular sieve catalyst. []
Q6: What are the typical reactions that this compound undergoes?
A6: this compound, like other cycloalkanes, undergoes reactions typical of alkanes, including:- Oxidation: this compound can undergo oxidation reactions, primarily at the benzylic position. For example, cytochrome P450 enzymes can catalyze the hydroxylation of this compound to form phenylcyclohexanols. [, , ]- Halogenation: this compound can be halogenated under appropriate conditions, typically leading to the substitution of hydrogen atoms with halogens like chlorine or bromine. []
Q7: What are the potential applications of this compound and its derivatives?
A7: this compound and its derivatives find applications in various fields, including:- Liquid Crystals: Substituted phenylcyclohexanes, particularly those with polar groups, exhibit liquid crystalline properties, making them suitable for use in liquid crystal displays (LCDs). [, , , , ]- Pharmaceuticals: Certain derivatives of this compound have shown biological activity and are being investigated as potential drug candidates, particularly in the areas of pain management and enuresis treatment. [, ]- Chemical Intermediates: this compound can serve as a versatile building block for synthesizing more complex organic molecules. []
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